N-(4-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide
Description
N-(4-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a synthetic small molecule characterized by a pyrrolidine-2-carboxamide core substituted with a 4-bromophenyl group at the amide nitrogen and a 5-chlorothiophen-2-yl sulfonyl moiety at the pyrrolidine ring’s 1-position. Its structure combines halogenated aromatic systems (bromine and chlorine) with a sulfonamide linkage, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes like matrix metalloproteinases (MMPs) or sulfotransferases. The compound’s stereochemistry and sulfonyl group orientation are critical for its biological interactions, as seen in analogous compounds .
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S2/c16-10-3-5-11(6-4-10)18-15(20)12-2-1-9-19(12)24(21,22)14-8-7-13(17)23-14/h3-8,12H,1-2,9H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGODXNJXRNLJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide (CAS Number: 1101179-05-8) is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 463.8 g/mol. The compound features a pyrrolidine core substituted with a sulfonyl group and halogenated phenyl rings, which are crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrrolidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies suggest that this compound may also demonstrate similar effects, potentially targeting pathways involved in tumor growth and metastasis .
2. Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit various enzymes, including carbonic anhydrase and acetylcholinesterase. These inhibitory effects can lead to therapeutic applications in treating conditions such as glaucoma and Alzheimer's disease. Preliminary studies suggest that this compound may exhibit enzyme inhibitory activity, which warrants further investigation .
3. Antibacterial Properties
Compounds with thiophene and bromophenyl substitutions have shown antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways. This compound could potentially possess similar antibacterial properties, making it a candidate for further research in antimicrobial therapies .
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
A study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives revealed that modifications at the sulfonamide position significantly enhanced anticancer activity against breast cancer cell lines (MDA-MB-436). The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a novel anticancer agent .
Case Study 2: Enzyme Inhibition
In a comparative analysis of enzyme inhibitors, compounds similar to N-(4-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine demonstrated significant inhibition of acetylcholinesterase (AChE). This finding suggests that the compound may be effective in managing neurodegenerative diseases by preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling .
Data Table: Biological Activities Comparison
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three related derivatives, focusing on synthesis, substituent effects, and biological relevance.
Structural Comparison
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| N-(4-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide | 4-bromophenyl, 5-chlorothiophen-2-yl sulfonyl | ~463.8 (estimated) | Sulfonamide, carboxamide, halogenated aromatics |
| (R)-Methyl 1-((4-bromophenyl)sulfonyl)pyrrolidine-2-carboxylate (Compound 6) | 4-bromophenyl sulfonyl, methyl ester | ~388.3 | Sulfonate ester, carboxamide precursor |
| 1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide | 4-bromobenzoyl, phenyl | ~387.2 | Benzamide, carboxamide, non-sulfonated pyrrolidine |
| N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)phenyl]-... derivatives | Morpholinylpyrimidine sulfanyl, bromine | ~500–600 (varies) | Sulfanyl ether, heterocyclic morpholine |
Key Observations :
- Sulfonyl vs.
- Halogen Positioning : The 4-bromophenyl group in the target compound and Compound 6 contrasts with the 5-bromo-substituted pyrimidine in derivatives, affecting steric bulk and π-π stacking interactions .
- Stereochemical Complexity : Unlike the racemic 1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide (), the target compound’s stereochemistry is uncharacterized in the provided evidence, which may influence binding specificity .
Key Observations :
- Compound 6 () achieves a high yield (85%) under nitrogen, suggesting robust sulfonylation conditions applicable to the target compound’s synthesis .
- Racemic mixtures (e.g., ) complicate pharmacological profiling, whereas enantiopure derivatives (e.g., D-proline-based Compound 6) may offer better target selectivity .
Preparation Methods
Nitration and Sulfonation of Methyl 5-Chlorothiophene-2-Carboxylate
Methyl 5-chlorothiophene-2-carboxylate (CAS 35475-03-7) serves as the starting material. Nitration with fuming HNO₃ in H₂SO₄ at 0°C produces methyl 5-chloro-4-nitrothiophene-2-carboxylate in 58% yield (Table 1). Subsequent sulfonation using chlorosulfonic acid at elevated temperatures introduces the sulfonyl group.
Table 1: Nitration Reaction Conditions and Yields
| Starting Material | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Methyl 5-chlorothiophene-2-carboxylate | HNO₃, H₂SO₄ | 0°C | 1 h | 58% |
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with PCl₅ or SOCl₂ to yield 5-chlorothiophene-2-sulfonyl chloride. This step typically achieves 70–85% conversion efficiency under anhydrous conditions.
Preparation of Pyrrolidine-2-Carboxamide Intermediate
Activation of Pyrrolidine-2-Carboxylic Acid
Pyrrolidine-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts with 4-bromoaniline in the presence of a base (e.g., triethylamine) to form N-(4-bromophenyl)pyrrolidine-2-carboxamide.
Key Reaction Parameters:
- Solvent: Dichloromethane or THF.
- Temperature: 0°C to room temperature.
- Yield: 75–90% after silica gel chromatography.
Alternative Coupling Strategies
Recent protocols employ coupling agents such as HATU or EDCl/HOBt to facilitate amide bond formation without isolating the acid chloride. This method reduces side products and improves atom economy.
Sulfonamide Coupling Reaction
The final step involves reacting N-(4-bromophenyl)pyrrolidine-2-carboxamide with 5-chlorothiophene-2-sulfonyl chloride. DBU (1,8-diazabicycloundec-7-ene) is critical for deprotonating the pyrrolidine nitrogen, enabling nucleophilic attack on the sulfonyl chloride (Table 2).
Table 2: Optimized Coupling Conditions
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| DBU | Methanol | Reflux | 8 h | 92.3% |
Mechanistic Insight:
DBU abstracts a proton from the pyrrolidine nitrogen, generating a strong nucleophile that displaces the chloride from the sulfonyl chloride. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using gradient elution (hexane/EtOAc). Recrystallization from ethanol or methanol further enhances purity (>98% by HPLC).
Spectroscopic Validation
- ¹H NMR: Key signals include the thiophene proton (δ 7.8–8.2 ppm), pyrrolidine methylenes (δ 1.8–3.5 ppm), and aromatic protons from the 4-bromophenyl group (δ 7.2–7.6 ppm).
- MS (ESI): Molecular ion peak at m/z 476.9 [M+H]⁺ confirms the target molecular weight.
Challenges and Mitigation Strategies
Hydrolysis of Sulfonyl Chloride
Exposure to moisture leads to hydrolysis, forming the sulfonic acid byproduct. Strategies include:
- Using molecular sieves or anhydrous solvents.
- Conducting reactions under nitrogen atmosphere.
Regioselectivity in Thiophene Functionalization
Competing sulfonation at the 4-position is minimized by steric hindrance from the 5-chloro substituent, directing electrophilic attack to the 2-position.
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonyl Chloride Prep | SOCl₂, reflux, 6 hrs | 85-90% | |
| Carboxamide Formation | DCC, CH₂Cl₂, RT, 24 hrs | 70-75% | |
| Final Coupling | TEA, DMF, 0°C → RT, 12 hrs | 78-85% |
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity. For example, the sulfonyl group’s deshielding effect on adjacent protons is observable at δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 487.92) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane).
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.
- Refinement : Apply SHELXL (v.2018/3) for structure solution, leveraging the program’s robust handling of sulfonamide torsional angles and halogenated aromatic rings .
- Validation : Check for R-factor convergence (<5%) and electron density maps to confirm bond lengths/angles .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Core Modifications :
- Replace the 4-bromophenyl group with fluorophenyl or nitro-substituted analogs to assess electronic effects on bioactivity .
- Modify the pyrrolidine ring (e.g., introduce methyl groups) to study steric influences .
Biological Assays :
- Test against target enzymes (e.g., MMP-2) using fluorescence-based assays .
- Compare IC₅₀ values of analogs to identify critical substituents .
Q. Table 2: Example SAR Data
| Modification Site | Bioactivity (IC₅₀, nM) | Reference |
|---|---|---|
| 4-Bromophenyl (parent) | 12.3 ± 1.2 | |
| 4-Fluorophenyl | 18.9 ± 2.1 | |
| Pyrrolidine N-methyl | >100 |
Advanced: How to address contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Synthesis Discrepancies :
- Variations in coupling agent (DCC vs. EDC) or solvent (DMF vs. CH₂Cl₂) can alter yields. Optimize reaction parameters using design-of-experiment (DoE) protocols .
- Bioactivity Variability :
- Validate assay conditions (e.g., buffer pH, incubation time). For example, MMP-2 inhibition assays at pH 7.4 vs. 6.8 may show divergent IC₅₀ values .
Basic: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 (10:90 v/v) for preclinical formulations .
- Salt Formation : Prepare sodium or hydrochloride salts to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Advanced: How to computationally predict biological targets for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). Focus on sulfonamide-binding enzymes (e.g., carbonic anhydrase) .
- Pharmacophore Modeling : Identify key features (sulfonyl group, halogenated aryl) using Schrödinger’s Phase .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
